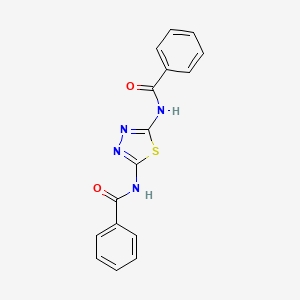
Benzamide, N,N'-1,3,4-thiadiazole-2,5-diylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-1,3,4-thiadiazole-2,5-diylbis-: is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride . For instance, phenylthiosemicarbazide can react with methoxy cinnamic acid in the presence of phosphorus oxychloride to form 1,3,4-thiadiazole derivatives .
Industrial Production Methods: Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3,4-Thiadiazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and nucleophiles like amines for nucleophilic substitution
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiadiazole derivatives .
Scientific Research Applications
1,3,4-Thiadiazole derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their antibacterial, antifungal, and antiviral activities
Medicine: Investigated for their potential as anticancer, anti-inflammatory, and anticonvulsant agents.
Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives varies depending on their specific application. For instance, in their antibacterial activity, these compounds can inhibit bacterial enzymes or interfere with bacterial DNA replication . In anticancer applications, they can induce apoptosis in cancer cells by activating caspase pathways . The molecular targets and pathways involved include bacterial enzymes, DNA, and various signaling pathways in cancer cells .
Comparison with Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- 1,3,4-Thiadiazole derivatives with different substituents at positions 2 and 5
Comparison: Compared to other similar compounds, Benzamide, N,N’-1,3,4-thiadiazole-2,5-diylbis- exhibits unique properties due to its specific substituents. These substituents can significantly influence the compound’s biological activity, making it more potent in certain applications .
Properties
CAS No. |
62235-57-8 |
|---|---|
Molecular Formula |
C16H12N4O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(5-benzamido-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N4O2S/c21-13(11-7-3-1-4-8-11)17-15-19-20-16(23-15)18-14(22)12-9-5-2-6-10-12/h1-10H,(H,17,19,21)(H,18,20,22) |
InChI Key |
MGKFNHSMCHWUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















